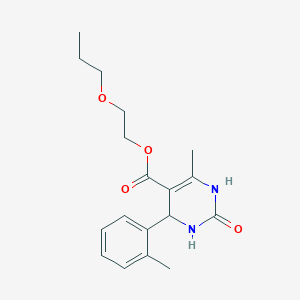![molecular formula C17H11ClN4 B5262004 3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5262004.png)
3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chlorophenyl group at the 3-position and a pyridin-4-yl group at the 7-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 3-chlorobenzaldehyde with pyridine-4-carboxaldehyde and hydrazine hydrate, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts such as ZnCl2 and solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. The choice of reagents, catalysts, and solvents is also optimized to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells . This is achieved through the activation of caspase-3 and suppression of NF-κB and IL-6 signaling pathways . The compound’s ability to interact with these molecular targets makes it a promising candidate for further drug development.
Comparación Con Compuestos Similares
3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have a different heterocyclic core but exhibit similar synthetic routes and applications.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4/c18-14-3-1-2-13(10-14)15-11-21-22-16(6-9-20-17(15)22)12-4-7-19-8-5-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZRMBFQVTZXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5261927.png)
![(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B5261939.png)
![6-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5261940.png)
![6-[2-(4-bromophenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B5261945.png)
![N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5261952.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5261955.png)
![3-Ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione](/img/structure/B5261967.png)
![(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile](/img/structure/B5261980.png)
![1-[(2-Chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B5261982.png)
![4-(5-bromo-2,4-dimethoxybenzylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5261989.png)
![[1-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5261997.png)
![4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5261998.png)

![N-[3-(methylthio)phenyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5262012.png)
